molecular formula C10H8Cl2N2O2 B2512479 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 2408971-25-3

1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B2512479
CAS No.: 2408971-25-3
M. Wt: 259.09
InChI Key: FLRSGXXBICZZPY-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields .

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes. For example, this compound may inhibit the activity of certain oxidoreductases, leading to alterations in redox balance and oxidative stress responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. For instance, this compound may inhibit the activity of DNA methyltransferases, leading to alterations in DNA methylation patterns and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. Additionally, this compound may influence the levels of reactive oxygen species and antioxidant defenses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, this compound may be transported by organic anion transporters, which facilitate its uptake and distribution in various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzyl chloride with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c11-7-1-6(2-8(12)3-7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRSGXXBICZZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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